molecular formula C11H17NO4 B13002715 Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Cat. No.: B13002715
M. Wt: 227.26 g/mol
InChI Key: DBMVYXSRNBLZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is characterized by its unique bicyclic structure, which includes a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually kept at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate can be compared with similar compounds such as tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate . While both compounds share a tert-butyl carbamate group and a formyl group, their bicyclic structures differ, leading to variations in their chemical reactivity and biological activity. The unique bicyclic structure of this compound provides distinct advantages in terms of stability and specificity .

Conclusion

Tert-butyl (1-formyl-2-oxabicyclo[211]hexan-4-yl)carbamate is a versatile compound with significant applications in research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

InChI

InChI=1S/C11H17NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h6H,4-5,7H2,1-3H3,(H,12,14)

InChI Key

DBMVYXSRNBLZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.